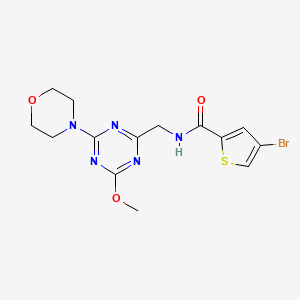![molecular formula C22H21N5O5 B2848777 3-(5-(1-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide CAS No. 1396791-87-9](/img/structure/B2848777.png)
3-(5-(1-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-(1-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide is a useful research compound. Its molecular formula is C22H21N5O5 and its molecular weight is 435.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Similar compounds with a benzo[d][1,3]dioxol-5-yl group have shown inhibitory effects on various cancer cell lines .
Mode of Action
It’s known that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in certain cell lines . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression, leading to cell death.
Biochemical Pathways
The induction of apoptosis and cell cycle arrest suggests that the compound may affect pathways related to cell growth and division .
Result of Action
The compound has shown potent growth inhibition properties with IC50 values generally below 5 μM against certain human cancer cell lines . This suggests that the compound’s action results in significant molecular and cellular effects, including the inhibition of cell growth and induction of cell death.
化学反応の分析
Oxidation and Reduction: This compound can undergo selective oxidation at the oxadiazole ring and reduction at the benzo[d][1,3]dioxole moiety, affecting its electronic properties.
Substitution: The benzo[d][1,3]dioxole moiety can participate in electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions: Various reagents like PCC for oxidation, NaBH4 for reduction, and halogens for substitution are used under mild to moderate conditions, often in organic solvents like dichloromethane or ethanol.
Scientific Research Applications: : This compound shows potential in several research areas:
Chemistry: Acts as a building block for the synthesis of complex organic molecules, potentially aiding in the creation of new materials with unique properties.
Biology: May function as a bioactive molecule, influencing various biological pathways due to its diverse functional groups.
Medicine: Potential for drug development, targeting specific proteins or enzymes due to its unique structure, which may interact effectively with biological macromolecules.
Industry: Possible use in the development of advanced polymers or as a chemical intermediate in the manufacture of specialty chemicals.
Mechanism of Action: : The compound’s mechanism of action can vary, but generally:
Molecular Targets: It could target proteins with binding sites compatible with the benzo[d][1,3]dioxole and oxadiazole rings.
Pathways Involved: Potential to modulate signaling pathways involving oxidative stress or protein-protein interactions, given its reactive oxadiazole and benzo[d][1,3]dioxole structures.
Comparison with Similar Compounds: : Comparing this compound with similar ones, we highlight its distinct properties:
類似化合物との比較
3-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-methylbenzamide.
Azetidinyl derivatives like 1-(2-oxoethyl)azetidin-3-amine.
Uniqueness: The presence of the benzo[d][1,3]dioxole and oxadiazole rings together, paired with an azetidine linkage, provides a unique blend of rigidity and flexibility, influencing its binding characteristics and reactivity, unlike simpler analogs with only one of these moieties.
There you have it—a deep dive into the fascinating compound 3-(5-(1-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide. What piques your interest the most about it?
特性
IUPAC Name |
3-[5-[1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O5/c1-23-21(29)14-4-2-3-13(7-14)20-25-22(32-26-20)15-9-27(10-15)11-19(28)24-16-5-6-17-18(8-16)31-12-30-17/h2-8,15H,9-12H2,1H3,(H,23,29)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDANRKHKDQLJKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
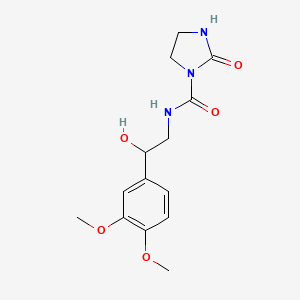
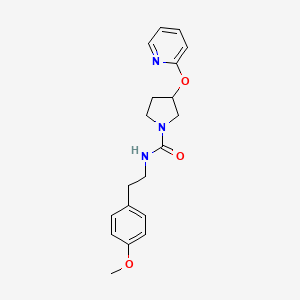
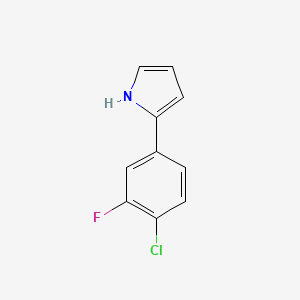
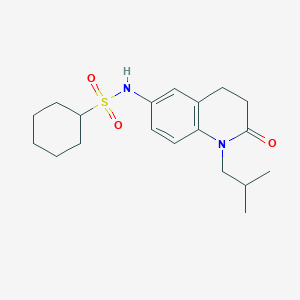
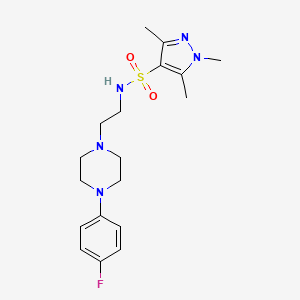
![2-Methyl-4-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2848706.png)
![3-(1-Oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)-N-propan-2-ylpropanamide](/img/structure/B2848707.png)
![2,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2848708.png)
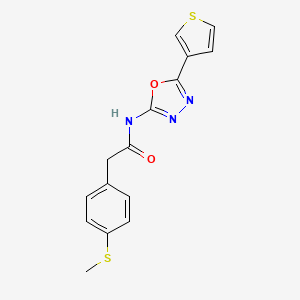
![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide](/img/structure/B2848711.png)
![(3,6-Dichloropyridin-2-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2848712.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2848715.png)

